1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
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Overview
Description
1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Methylphenyl)pyrazole-4-sulfonamide are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for the transmission of these diseases, affecting millions of people worldwide .
Mode of Action
1-(3-Methylphenyl)pyrazole-4-sulfonamide interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is the process of inhibiting the growth of the promastigote form of Leishmania . This interaction results in a significant reduction in the number of these parasites, thereby mitigating the diseases they cause .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation . This disruption of the parasites’ life cycle is what leads to the compound’s antileishmanial and antimalarial effects .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets in the body effectively .
Result of Action
The result of the action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is the significant reduction in the number of Leishmania and Plasmodium parasites in the body . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Biochemical Analysis
Biochemical Properties
Pyrazoles, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide, are versatile scaffolds in organic synthesis and medicinal chemistry . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . The structural diversity of pyrazoles is due to their ability to modify through nucleophilic and electrophilic substitution reactions .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is not well-understood. Pyrazoles are known to interact with various biomolecules, potentially influencing their structure and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 3-methylphenylhydrazine with a suitable sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-sulfonamide
- 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness: 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to other pyrazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUNUXGZOJCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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